4-(2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
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Overview
Description
The compound “4-(2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrrole ring, a phenyl ring, a sulfonamide group, and a carbonyl group. These groups are common in many pharmaceuticals and could potentially give this compound a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyrrole ring, which is a five-membered ring with one nitrogen atom and a double bond. This ring is substituted with various groups, including a 3-chlorophenyl group, a 4-hydroxy group, and a 4-methylbenzoyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonamide group could make this compound more soluble in water, while the presence of a phenyl ring could increase its lipophilicity .
Scientific Research Applications
Photodynamic Therapy Applications
- A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds have high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Enzyme Inhibition
- Gul et al. (2016) synthesized compounds similar to the chemical , displaying cytotoxic effects and selectivity against certain tumor cells. These compounds also demonstrated inhibitory effects on carbonic anhydrase (CA) enzymes, suggesting potential applications in cancer therapy (Gul et al., 2016).
- Another study by Gul et al. (2016) found that certain benzenesulfonamide derivatives have shown interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).
Antibacterial Activity
- Sławiński et al. (2013) reported the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, which showed promising activity against various Gram-positive bacteria strains (Sławiński et al., 2013).
HIV Infection Prevention
- Research by Cheng De-ju (2015) highlighted the potential of methylbenzenesulfonamide derivatives in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(3Z)-2-(3-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-14-5-7-15(8-6-14)22(28)20-21(16-3-2-4-17(25)13-16)27(24(30)23(20)29)18-9-11-19(12-10-18)33(26,31)32/h2-13,21,28H,1H3,(H2,26,31,32)/b22-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHMSFQYUQOPTM-XDOYNYLZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)Cl)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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